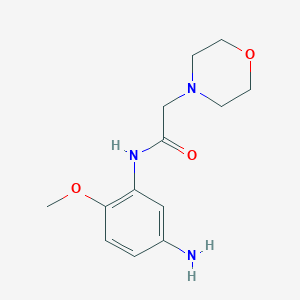

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Vue d'ensemble

Description

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide: is an organic compound with a molecular formula of C13H19N3O2. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. It is characterized by the presence of an amino group, a methoxy group, and a morpholine ring, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:

Starting Material: The synthesis begins with 5-amino-2-methoxybenzoic acid.

Amidation Reaction: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an amide group by reacting with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed on the nitro derivatives to revert them back to the amino group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.

Substitution: Nucleophiles such as sodium iodide (NaI) or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of halogenated or thiolated derivatives.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Protein Labeling: It can be used to label proteins for studying their structure and function.

Medicine:

Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

Diagnostic Imaging: It can be used as a contrast agent in imaging techniques like magnetic resonance imaging (MRI).

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.

Comparaison Avec Des Composés Similaires

- N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

- N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide

Comparison:

- Structural Differences: The primary difference lies in the substituent on the acetamide group. While N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has a morpholine ring, the similar compounds have pyrrolidine and piperidine rings, respectively.

- Chemical Properties: The presence of different rings affects the compound’s solubility, stability, and reactivity.

- Biological Activity: The variations in structure can lead to differences in biological activity, such as enzyme inhibition potency or receptor binding affinity.

This compound stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a morpholine ring linked to an acetamide group, with a 5-amino-2-methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 265.31 g/mol. The unique structural elements contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways. This inhibition can lead to altered cellular responses and metabolic processes.

- Receptor Modulation : It can bind to receptors involved in signal transduction pathways, modulating cellular responses that are crucial for various physiological processes.

Anticonvulsant Activity

Research indicates that this compound has shown potential anticonvulsant properties. In studies using animal models, compounds with similar morpholine structures were evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that several derivatives, including those containing the morpholine moiety, provided significant protection against seizures, demonstrating a promising profile for anticonvulsant activity .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives containing morpholine rings demonstrated notable cytotoxicity against HepG2 liver cancer cells. The mechanism involved induction of G2/M phase arrest and apoptosis in cancer cells, highlighting the potential of these compounds as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Morpholine ring | Anticonvulsant | Distinct amino substitution |

| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide | Quinazoline moiety | Antitumor | Complexity from quinazoline |

| N-(4-Aminophenyl)-2-(4-piperidinyl)acetamide | Piperidine instead of morpholine | Antidepressant | Altered pharmacological profile |

This comparison illustrates how variations in substituents affect the biological activities of these compounds, emphasizing the importance of structural features in drug design.

Case Studies and Research Findings

- Anticonvulsant Screening : A study evaluating various derivatives found that those with morpholine structures exhibited significant anticonvulsant activity in the MES test at doses ranging from 100 mg/kg to 300 mg/kg, confirming their potential as new antiepileptic drugs .

- Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound effectively inhibited HepG2 cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Interaction Studies : In silico docking studies suggested that the compound binds effectively to target enzymes involved in tumor growth pathways, indicating its potential as a therapeutic agent against various malignancies.

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFRBLGBBIMAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357669 | |

| Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436090-51-6 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436090-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.